Superiority of Combined Oral and Nebulized Sobrerol vs. Oral Sobrerol Alone for Symptom Resolution in Acute Upper Respiratory Infections
In a retrospective case-series study of 74 patients with acute upper respiratory infections (AURIs), the efficacy of a combined oral and nebulized sobrerol regimen was compared to oral sobrerol alone and to standard therapy alone. The primary outcomes were the odds of cough and nasal symptom resolution at day 7. The combined therapy group demonstrated significantly higher odds of resolution compared to the oral-only group. Specifically, patients on combined therapy had an odds ratio (OR) of 4.47 for cough resolution and an OR of 3.16 for nasal symptom resolution compared to those on oral sobrerol alone [1].
| Evidence Dimension | Symptom resolution odds ratio |
|---|---|
| Target Compound Data | Combined (oral + nebulized) Sobrerol: OR 4.47 for cough; OR 3.16 for nasal symptoms |
| Comparator Or Baseline | Oral Sobrerol alone |
| Quantified Difference | Combined therapy increases odds of cough resolution by 4.47 times and nasal symptom resolution by 3.16 times compared to oral sobrerol alone. |
| Conditions | Retrospective study of 74 patients with AURIs; outcomes measured at day 7. |
Why This Matters
This data demonstrates a significant and quantifiable benefit of a specific formulation (combined oral/nebulized) over the oral-only route, directly impacting procurement decisions for clinical studies requiring maximum therapeutic effect.
- [1] Varricchio, A., & Ciprandi, G. (2024). Sobrerol in Managing Acute Respiratory Infections in Clinical Practice During the 'Cold' Season: An Italian Primary Care Experience. OvidDS. View Source
